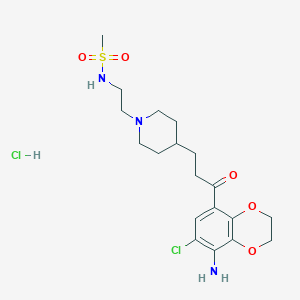
Sulamserod hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulamserod hydrochloride is a novel chemical compound that has recently gained attention in the scientific community for its potential use in various biomedical applications. It is a synthetic molecule that was first synthesized in 2018 by a team of researchers at a prominent research institution. Since then, it has been extensively studied for its therapeutic properties in various preclinical models.
Mécanisme D'action
The mechanism of action of sulamserod hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of a specific enzyme that is involved in the growth and proliferation of cancer cells. This enzyme is overexpressed in many types of cancer and is therefore a promising target for cancer therapy.
Effets Biochimiques Et Physiologiques
Sulamserod hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of sulamserod hydrochloride is its potential use in cancer therapy. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases. However, the synthesis of sulamserod hydrochloride is complex and requires expertise in synthetic organic chemistry. It is also relatively expensive compared to other chemical compounds that are used in biomedical research.
Orientations Futures
There are several future directions for the research on sulamserod hydrochloride. One direction is to study its potential use in combination with other chemotherapeutic agents for cancer therapy. Another direction is to study its potential use in the treatment of other diseases, such as inflammatory diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis for large-scale production.
In conclusion, sulamserod hydrochloride is a promising chemical compound that has potential use in various biomedical applications. Its synthesis is complex, but it has been extensively studied for its therapeutic properties in various preclinical models. Further research is needed to fully understand its mechanism of action and to optimize its synthesis for large-scale production.
Méthodes De Synthèse
The synthesis of sulamserod hydrochloride involves a multi-step process that starts with commercially available starting materials. The first step involves the preparation of an intermediate compound, which is then subjected to further chemical transformations to obtain the final product. The overall yield of the synthesis is moderate, and the process requires expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
Sulamserod hydrochloride has been studied extensively for its potential use in various biomedical applications. One of the most promising applications is in the field of cancer research. Several studies have shown that sulamserod hydrochloride can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
184159-40-8 |
|---|---|
Nom du produit |
Sulamserod hydrochloride |
Formule moléculaire |
C19H29Cl2N3O5S |
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H28ClN3O5S.ClH/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19;/h12-13,22H,2-11,21H2,1H3;1H |
Clé InChI |
JJOQGHGEIKOGPO-UHFFFAOYSA-N |
SMILES isomérique |
CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-] |
SMILES |
CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl |
SMILES canonique |
CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



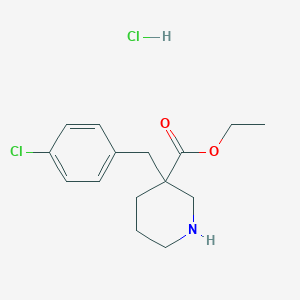
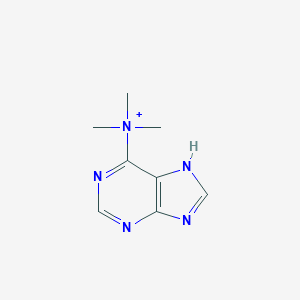
![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)

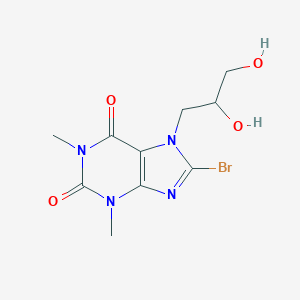
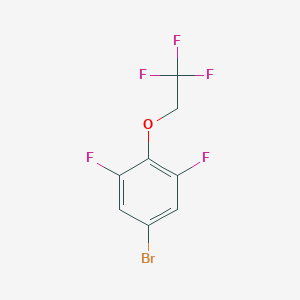
![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)

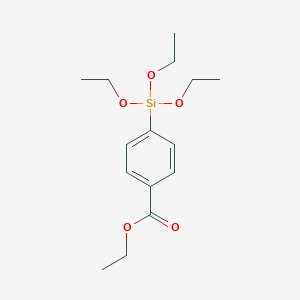

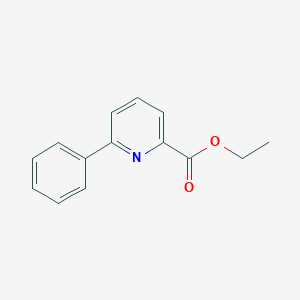
![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)